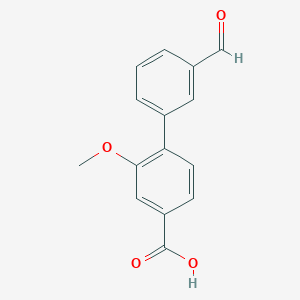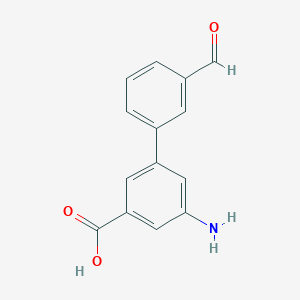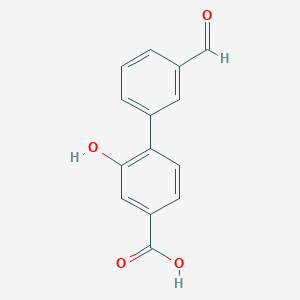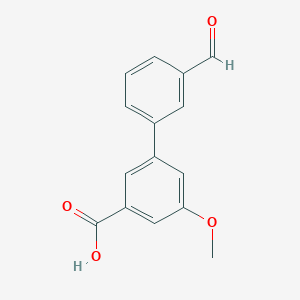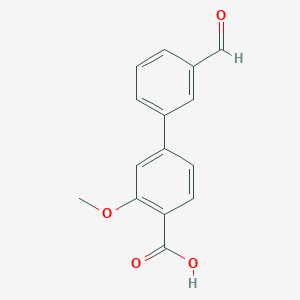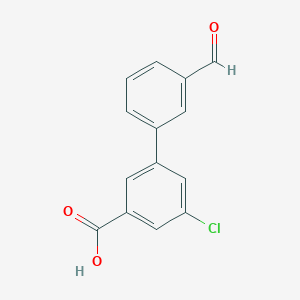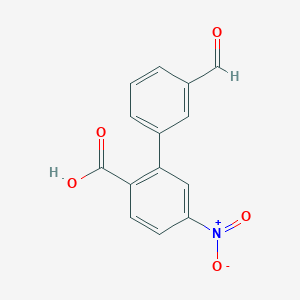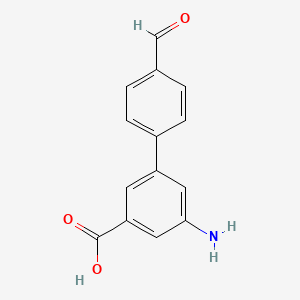
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Formylphenyl)-5-nitrobenzoic acid (3-FPNB) is an organic compound with the molecular formula C9H7NO4. It is a white powder with a melting point of 166-170°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). 3-FPNB is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal coordination chemistry.
Mécanisme D'action
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% is a substrate for enzymes, such as cytochrome P450. The enzyme catalyzes the oxidation of the compound, resulting in the formation of an intermediate which is then further oxidized to form the final product.
Biochemical and Physiological Effects
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% has been shown to have antifungal activity, as well as inhibitory effects on the growth of certain bacteria. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its stability and solubility in a variety of solvents. Additionally, it is relatively inexpensive and widely available. However, it should be noted that the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 3-(3-Formylphenyl)-5-nitrobenzoic acid, 95%. These include further investigation into its antifungal, antibacterial, and anti-inflammatory properties, as well as its potential applications in metal coordination chemistry. Additionally, researchers may explore its use as a substrate for enzymes other than cytochrome P450. Furthermore, it could be used in the synthesis of novel drugs or other compounds, or as a ligand in the development of new metal coordination complexes. Finally, further research could be conducted into its possible toxicity and the development of methods to reduce its toxicity.
Méthodes De Synthèse
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% can be synthesized by the reaction of 3-formylphenol and nitrobenzene in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then extracted with an organic solvent such as ethyl acetate and purified by recrystallization.
Applications De Recherche Scientifique
3-(3-Formylphenyl)-5-nitrobenzoic acid, 95% is a useful reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a substrate for enzymes, such as cytochrome P450, and as a ligand in metal coordination chemistry.
Propriétés
IUPAC Name |
3-(3-formylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFTYHXXQYHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688892 |
Source


|
| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-38-7 |
Source


|
| Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



